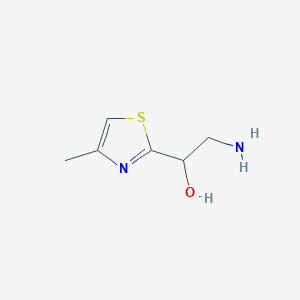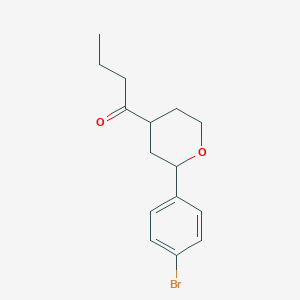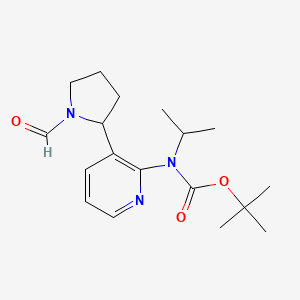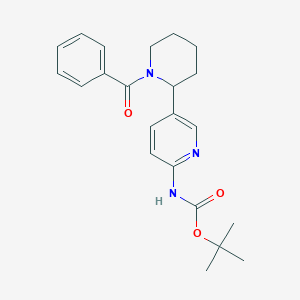
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol typically involves the reaction of 5-chloro-1H-benzimidazole with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-benzimidazole: Lacks the hydroxyethyl and propanol groups.
1-(2-Hydroxyethyl)-1H-benzimidazole: Lacks the chlorine atom.
2-Propanol-1H-benzimidazole: Lacks the chlorine and hydroxyethyl groups.
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is unique due to the presence of both the chlorine atom and the hydroxyethyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-[5-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7H2 |
InChI Key |
YBNNUFXQKHOVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N2CCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)




![1|A-(|A-D-Glucopyranosyloxy)-1,4a|A,5,6,7,7a|A-hexahydro-5|A,7|A-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B11815524.png)


![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B11815556.png)



